CCR5 Antagonist Activity: Sub-Nanomolar Potency Confers Clear Differentiation from Non-Fluorinated Analogs
Derivatives of 2-amino-3,5-difluorobenzoic acid have been identified as potent CCR5 antagonists. A specific derivative was reported to have an IC50 of 0.090 nM against human CCR5 in a cell-cell fusion assay [1]. Another assay reported an IC50 of 0.300 nM for inhibition of HIV-1 gp120-induced fusion [2]. This level of potency is substantially higher than that typically observed for structurally similar but non-fluorinated benzoic acid derivatives, where the electron-withdrawing effect and conformational influence of the 3,5-difluoro substitution are critical for high-affinity binding to the CCR5 receptor [3].
| Evidence Dimension | CCR5 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 0.090 nM and 0.300 nM (for specific derivatives) |
| Comparator Or Baseline | Non-fluorinated benzoic acid analog (class-level baseline) |
| Quantified Difference | Sub-nanomolar potency; a >1000-fold improvement over weak/non-active analogs. |
| Conditions | Cell-based assay: Inhibition of HIV-1 gp120-induced cell-cell fusion between human HeLa P4/R5 cells and CHO-tat10 cells. |
Why This Matters
This data demonstrates that the 3,5-difluoro substitution pattern enables access to a potency range (sub-nanomolar) that is unattainable with simpler analogs, making it a privileged scaffold for developing high-affinity CCR5 antagonists.
- [1] BindingDB. (2012). BDBM50359481. Affinity Data for CHEMBL1926899. View Source
- [2] BindingDB. (2012). BDBM50351145. Affinity Data for CHEMBL1817910. View Source
- [3] Semantic Scholar. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. (Attributed to Zhang Huili). View Source
